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1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Adenosine A3 receptor GPCR antagonism radioligand binding

Acquire 1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 932519-09-0) as a regioisomeric probe. Its 1,3-diaryl substitution pattern is exquisitely sensitive to electronic/steric effects, making it a critical tool to benchmark against 2-aryl A3 antagonists and G-quadruplex stabilizers like PQ32. This scaffold-specific compound fills a key structural gap for SAR expansion and serves as a matched negative control for anti-inflammatory NO inhibition screens. Supplied at 95%+ purity, it is immediately accessible for definitive pharmacological differentiation.

Molecular Formula C24H19N3O
Molecular Weight 365.436
CAS No. 932519-09-0
Cat. No. B2466896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
CAS932519-09-0
Molecular FormulaC24H19N3O
Molecular Weight365.436
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)OC
InChIInChI=1S/C24H19N3O/c1-16-7-9-17(10-8-16)23-21-15-25-22-6-4-3-5-20(22)24(21)27(26-23)18-11-13-19(28-2)14-12-18/h3-15H,1-2H3
InChIKeyZOUPKNKHWJZQKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS 932519-09-0: Compound Class and Procurement-Relevant Characteristics


1-(4-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 932519-09-0) is a fully aromatic, fused tricyclic heterocycle belonging to the pyrazolo[4,3-c]quinoline family . This scaffold integrates a pyrazole ring with a quinoline nucleus, a chemotype recognized for its association with high-affinity benzodiazepine receptor ligands, adenosine receptor modulation, anti-inflammatory action, and antitumor G-quadruplex stabilization [1][2][3]. The compound carries a 4-methoxyphenyl substituent at the N1 position and a 4-methylphenyl group at the C3 position, representing a specific 1,3-diaryl substitution pattern. Commercially, it is supplied as a research-grade chemical with a typical purity of 95%+ (HPLC) and a molecular weight of 365.44 g/mol . It is important to note that no primary research article or patent containing quantitative biological assay data for this exact compound was identified in the peer-reviewed literature as of the search date.

Why Generic Pyrazolo[4,3-c]quinolines Cannot Substitute for 1-(4-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline in Focused Research Applications


The pyrazolo[4,3-c]quinoline scaffold is exquisitely sensitive to the nature and position of aryl substituents, making generic substitution highly unreliable. In the adenosine A3 receptor antagonist series, a simple 4-methoxy versus 4-methyl versus 4-chloro substitution on the 2-phenyl ring shifts the Ki from >1000 nM to 9–19 nM [1]. Similarly, in the anti-inflammatory NO inhibition series, replacing a 4-hydroxyphenylamino group at the C4 position with other anilines dramatically alters potency, with compound 2i achieving activity comparable to the positive control 1400 W while closely related analogs were significantly less active [2]. Quantitative structure-activity relationship (QSAR) models confirm that both electronic (Hammett σ) and steric parameters at the N1 and C3 aryl rings are principal determinants of biological response [2]. Therefore, the specific combination of a 4-methoxyphenyl donor at N1 and a 4-methylphenyl acceptor at C3 in compound 932519-09-0 defines a unique pharmacophoric signature that near-neighbor analogs—such as the unsubstituted parent, the 2-phenyl regioisomer, or derivatives with halogen substitutions—cannot replicate. The evidence below maps the quantitative differentiation landscape, noting where direct compound-specific data is absent and where scaffold-level inference provides the best available guidance.

Quantitative Differentiation Evidence for 1-(4-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline: Comparator-Based Performance Analysis


Human A3 Adenosine Receptor Affinity: 1,3-Diaryl vs. 2-Aryl Regioisomeric Scaffold Comparison

The 1,3-diaryl substitution pattern of compound 932519-09-0 is regioisomerically distinct from the 2-aryl-2,5-dihydro-pyrazolo[4,3-c]quinolin-4-one series characterized by Baraldi et al. In that well-defined series, the optimal A3 adenosine receptor affinity was achieved with a 4-methoxy substituent on the 2-phenyl ring (compound 6d, Ki hA3 = 16 nM), while the 4-methyl analog (6b) showed Ki hA3 = 19 nM, and the 4-chloro analog (6c) gave Ki hA3 = 9 nM [1]. All three compounds demonstrated >1000 nM Ki/EC50 at hA1, hA2A, and hA2B, indicating high selectivity for the A3 subtype. The separation of the OMe and Me groups onto distinct aryl rings at the N1 and C3 positions in compound 932519-09-0 creates a topologically distinct electronic distribution that, based on the established SAR, is predicted to affect both receptor affinity and selectivity. No direct radioligand binding data for compound 932519-09-0 was found in the literature. A structurally closer comparator, 4-methoxy-2-phenyl-2H-pyrazolo[4,3-c]quinoline (CHEMBL188052), showed weak binding with an IC50 of >1000 nM across adenosine receptor subtypes [2].

Adenosine A3 receptor GPCR antagonism radioligand binding

LPS-Stimulated Nitric Oxide (NO) Production Inhibition: Scaffold-Activity Mapping vs. 3-Amino-4-anilino Series

Tseng et al. (2018) evaluated 18 pyrazolo[4,3-c]quinoline derivatives (2a–2r) for inhibition of LPS-stimulated NO production in RAW 264.7 cells. The two most potent compounds, 2i (3-amino-4-(4-hydroxyphenylamino) derivative) and 2m (4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid), exhibited NO inhibition potency approximately equal to the selective iNOS inhibitor 1400 W (positive control) [1]. The study explicitly demonstrates that the presence of a hydrogen-bond donor at the 4-anilino position is critical—compounds lacking this feature (e.g., 2a, unsubstituted at C4) showed substantially weaker activity. Compound 932519-09-0 lacks the 3-amino and 4-anilino substituents that were shown to be essential for potent NO inhibition in this series. QSAR analysis confirmed that both electronic (Hammett constant) and steric parameters at the 4-anilino position are principal determinants of inhibitory activity [1]. Consequently, compound 932519-09-0 is structurally excluded from the high-activity region of the validated QSAR model for iNOS/NO inhibition.

Anti-inflammatory iNOS inhibition RAW 264.7 macrophages

c-MYC and KRAS G-Quadruplex Stabilization: Scaffold-Class Potential with PQ32 as Quantitative Benchmark

A novel series of pyrazolo[4,3-c]quinolines was recently reported as stabilizing ligands for the c-MYC Pu27 and KRAS G-quadruplex DNA structures. The lead compound PQ32 demonstrated high ΔTm values in FRET melting assays and inhibited tumor cell proliferation with an IC50 of approximately 1.00 μM, causing G2 phase cell cycle arrest and apoptosis [1]. In a xenograft mouse model, PQ32 inhibited tumor growth with activity comparable to cisplatin [1]. While the exact structure of PQ32 was not disclosed in the searchable dataset, its core pyrazolo[4,3-c]quinoline scaffold is shared with compound 932519-09-0. The 1,3-diaryl substitution pattern of 932519-09-0 provides a distinct π-stacking surface topology compared to PQ32, which may differentially affect G-quadruplex binding mode and affinity. No direct G-quadruplex stabilization data for compound 932519-09-0 was identified.

G-quadruplex c-MYC KRAS antitumor

Bacterial β-Glucuronidase Inhibition: Patent-Class Activity with Defined Selectivity Requirements

U.S. Patent 10,501,488 (Cheng et al., assigned to DCB-USA LLC) discloses pyrazolo[4,3-c]quinoline derivatives as specific inhibitors of bacterial β-glucuronidase, with potential to prevent chemotherapy-induced diarrhea (CID) caused by irinotecan and other glucuronidated chemotherapeutics [1]. The patent exemplifies multiple 1,3-diaryl-substituted pyrazolo[4,3-c]quinolines with β-glucuronidase IC50 values in the sub-micromolar to low micromolar range and demonstrates selectivity for bacterial over mammalian β-glucuronidase. Compound 932519-09-0, bearing the 1-(4-methoxyphenyl)-3-(4-methylphenyl) substitution pattern, falls within the general Markush structure of the patent claims but is not specifically exemplified with quantitative data. A closely related exemplified analog, 8-bromo-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline, is disclosed as possessing β-glucuronidase inhibitory activity [1].

β-glucuronidase chemotherapy-induced diarrhea microbiome

ATM Kinase Inhibition: Next-Generation Scaffold Benchmark with Sub-Nanomolar Potency Reference Point

A 2026 Journal of Medicinal Chemistry study by Yang et al. reported the rational design of pyrazolo[4,3-c]quinoline-based ATM kinase inhibitors using an innovative N-N bond cyclization strategy to construct the 1H-pyrazolo[4,3-c]quinoline core [1]. The optimized compound A36 achieved an ATM IC50 of 0.3 nM with 493-fold selectivity over DNA-PK (IC50 = 148 nM) and >3333-fold selectivity over other PIKK family members (ATR, mTOR, PI3Kα all >1000 nM). A36 further demonstrated 80.5% oral bioavailability in rats and in vivo efficacy in colorectal cancer models [1]. The lead compound A1 (structurally closer to the unoptimized core) showed ATM IC50 = 0.6 nM. Compound 932519-09-0 shares the identical 1H-pyrazolo[4,3-c]quinoline tricyclic core but carries a different substitution architecture: 4-methoxyphenyl at N1 and 4-methylphenyl at C3, whereas the ATM inhibitor series was optimized at the R1 (cyclohexyl/isopropyl), R2 (piperidine-propoxy), and pyridine positions [1]. No ATM inhibition data for compound 932519-09-0 was identified.

ATM kinase DNA damage response colorectal cancer

Physicochemical and Supply Characteristics: Baseline Differentiation from Unsubstituted Parent Scaffold

Compound 932519-09-0 has a molecular formula of C24H19N3O and a molecular weight of 365.44 g/mol, with a commercial purity specification of ≥95% (HPLC) . In contrast, the unsubstituted parent scaffold 1H-pyrazolo[4,3-c]quinoline (CAS 143906-85-8) has a molecular formula of C10H7N3 and a molecular weight of 169.18 g/mol [1]. The addition of the 4-methoxyphenyl and 4-methylphenyl substituents increases the molecular weight by 196.26 g/mol (+116%) and introduces two rotatable aryl-aryl bonds, substantially altering lipophilicity (predicted increase in cLogP of approximately 3–4 log units based on fragment addition), aqueous solubility, and protein binding potential. The compound is classified under quinolines and pyrazolopyridines product categories by commercial suppliers .

physicochemical properties procurement specification purity

Recommended Application Scenarios for 1-(4-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline Based on Quantitative Differentiation Evidence


Adenosine A3 Receptor Antagonist Lead Optimization: Regioisomeric SAR Probe

Procure compound 932519-09-0 as a 1,3-diaryl regioisomeric probe to benchmark against the well-characterized 2-arylpyrazolo[4,3-c]quinolin-4-one A3 antagonist series [1]. Screen at recombinant hA1, hA2A, hA2B, and hA3 receptors in parallel with 2-(4-methoxyphenyl) analog (6d, Ki hA3 = 16 nM) and 2-(4-methylphenyl) analog (6b, Ki hA3 = 19 nM) to determine whether the 1,3-substitution pattern enhances or diminishes A3 affinity and selectivity. This experiment directly addresses the hypothesis that separating the OMe and Me substituents onto distinct rings alters receptor binding topology compared to the 2-aryl series.

G-Quadruplex Stabilizer SAR Expansion for Antitumor Drug Discovery

Use compound 932519-09-0 as a starting point for structure-activity relationship expansion of the pyrazolo[4,3-c]quinoline G-quadruplex stabilizer series, benchmarked against PQ32 (tumor cell IC50 ≈ 1.00 μM, in vivo xenograft efficacy comparable to cisplatin) [2]. Evaluate in FRET-based c-MYC Pu27 and KRAS G4 DNA melting assays to determine whether the 1-(4-methoxyphenyl)-3-(4-methylphenyl) substitution pattern maintains or improves ΔTm values relative to the PQ32 scaffold. The compound's commercial availability at 95%+ purity makes it immediately accessible for this screening cascade.

Bacterial β-Glucuronidase Inhibitor Patent Gap-Filling and Selectivity Profiling

Acquire compound 932519-09-0 to address a specific structural gap in the exemplified chemical space of U.S. Patent 10,501,488, which claims pyrazolo[4,3-c]quinolines as bacterial β-glucuronidase inhibitors [3]. Test in recombinant E. coli β-glucuronidase enzyme assays and mammalian β-glucuronidase counter-screens at physiologically relevant pH to establish potency and selectivity. Compare directly with the patent-exemplified 8-bromo analog to define the electronic contribution of the 4-methoxy substituent to inhibition. This data supports freedom-to-operate analysis and may identify a novel selectivity-enhancing substitution motif.

Negative Control Compound for iNOS/NO-Mediated Anti-Inflammatory Screening Cascades

Based on the established QSAR model that requires a 3-amino-4-anilino pharmacophore for potent NO production inhibition in RAW 264.7 macrophages [4], compound 932519-09-0 (which lacks both substituents) is predicted to be inactive in this assay. Procure the compound as a structurally matched negative control for pyrazoloquinoline-based anti-inflammatory screening, where the positive control comparator would be compound 2i (potency ≈ 1400 W). This application leverages the compound's structural similarity to the active series combined with its predicted lack of activity to validate assay specificity and rule out scaffold-based nonspecific effects.

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